molecular formula C19H19Cl2NO4 B5213082 diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate

Cat. No. B5213082
M. Wt: 396.3 g/mol
InChI Key: PBBCEEZBRLUBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate, commonly known as 'DCPD', is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of DCPD is not fully understood. However, studies have shown that DCPD inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. DCPD has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DCPD has been shown to have both biochemical and physiological effects. Biochemically, DCPD inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. Physiologically, DCPD has been shown to reduce inflammation, pain, and tumor growth.

Advantages and Limitations for Lab Experiments

DCPD has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, DCPD also has some limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its bioavailability.

Future Directions

There are several future directions for the study of DCPD. One area of interest is the development of DCPD-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of interest is the synthesis of novel polymers and dendrimers using DCPD as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DCPD and its potential side effects.

Synthesis Methods

DCPD can be synthesized through a multi-step process involving the reaction of dimethyl pyridine-3,5-dicarboxylate with 2,4-dichlorobenzaldehyde, followed by esterification with diethyl malonate. The final product is obtained through acid-catalyzed hydrolysis of the ester.

Scientific Research Applications

DCPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, DCPD has shown promising results as an anti-inflammatory, anti-tumor, and anti-microbial agent. In materials science, DCPD has been used as a building block for the synthesis of novel polymers and dendrimers. In agriculture, DCPD has been shown to possess insecticidal and fungicidal properties.

properties

IUPAC Name

diethyl 4-(2,4-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO4/c1-5-25-18(23)15-10(3)22-11(4)16(19(24)26-6-2)17(15)13-8-7-12(20)9-14(13)21/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBCEEZBRLUBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

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